2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole
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Overview
Description
2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole typically involves multi-step reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
- 2-{[(2-Chloro-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole
- 2-{[(2-Methyl-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole
What sets 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole apart is its unique combination of bromine, thiazole, and oxazole rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
350511-08-9 |
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Molecular Formula |
C11H13BrN2OS2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(2-bromo-1,3-thiazol-5-yl)sulfanylmethyl]-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C11H13BrN2OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3 |
InChI Key |
PWNRQULKRBVIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)Br |
Origin of Product |
United States |
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